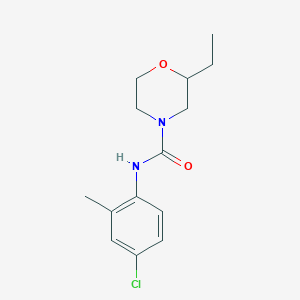![molecular formula C15H21N3O B7512187 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide](/img/structure/B7512187.png)
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key component of the innate immune system and plays a crucial role in the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TAK-242 has been shown to have potential therapeutic applications in various inflammatory and infectious diseases.
Mechanism of Action
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide exerts its inhibitory effect on TLR4 signaling by binding to an intracellular domain of TLR4, known as the Toll/interleukin-1 receptor (TIR) domain. This binding prevents the recruitment of downstream signaling molecules, such as MyD88 and TRIF, which are required for the activation of pro-inflammatory transcription factors, such as NF-κB and IRF3.
Biochemical and Physiological Effects:
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to have potent anti-inflammatory effects in various animal models of inflammation and autoimmune diseases. In a mouse model of lipopolysaccharide (LPS)-induced endotoxemia, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide treatment significantly reduced the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and improved survival rates. 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has also been shown to have potential neuroprotective effects in a mouse model of traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide is its specificity for TLR4 signaling, which allows for targeted inhibition of this pathway without affecting other immune signaling pathways. However, the use of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide in lab experiments is limited by its relatively low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
Future research on 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide could focus on its potential therapeutic applications in various infectious and inflammatory diseases, such as sepsis, rheumatoid arthritis, and multiple sclerosis. Additionally, further studies could investigate the potential synergistic effects of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide with other anti-inflammatory or antiviral agents. Finally, the development of more potent and bioavailable analogs of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide could improve its efficacy and expand its therapeutic potential.
Synthesis Methods
The synthesis of 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide involves a multi-step process starting with the reaction of tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic anhydride with 2-aminopyrazole to yield 2-pyrazol-1-yl-tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarboxylic acid. This intermediate is then converted to the final product, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide, through a coupling reaction with N,N-dimethylacetamide dimethyl acetal.
Scientific Research Applications
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory and infectious diseases. In preclinical studies, 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in response to TLR4 activation, thereby reducing inflammation and tissue damage. 2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide has also been shown to have potential antiviral activity against influenza and hepatitis C viruses.
properties
IUPAC Name |
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(9-18-6-2-5-16-18)17-14-8-10-7-13(14)12-4-1-3-11(10)12/h2,5-6,10-14H,1,3-4,7-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCVRHMLKRBYTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C3CC2CC3NC(=O)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-pyrazol-1-yl-N-(8-tricyclo[5.2.1.02,6]decanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


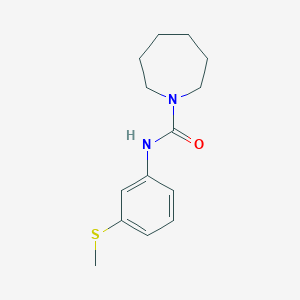
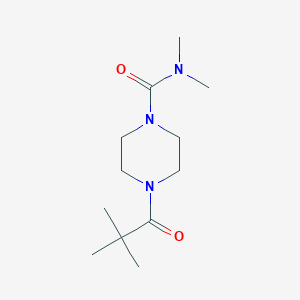
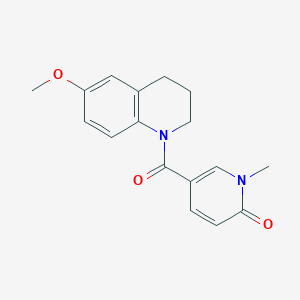
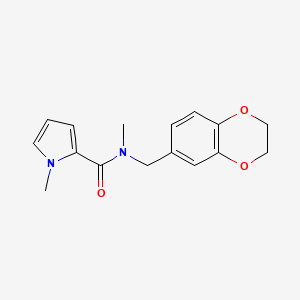
![2-[2,3-dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-N-(2-oxoazepan-3-yl)acetamide](/img/structure/B7512149.png)

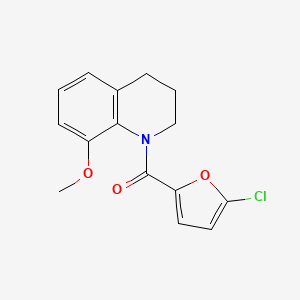
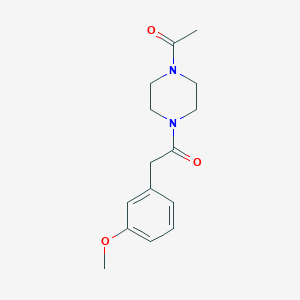
![imidazo[1,2-a]pyridin-2-yl-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone](/img/structure/B7512179.png)
